molecular formula C16H22N2O7S2 B2570396 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide CAS No. 1798677-46-9

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide

Cat. No.: B2570396
CAS No.: 1798677-46-9
M. Wt: 418.48
InChI Key: PSHSCAHBHJXFEK-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a complex organic compound that features a benzodioxine ring system, a piperidine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl groups may interact with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The benzodioxine ring system may also play a role in binding to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is unique due to its combination of a benzodioxine ring, piperidine ring, and multiple sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7S2/c1-17-16(19)11-26(20,21)12-4-6-18(7-5-12)27(22,23)13-2-3-14-15(10-13)25-9-8-24-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSCAHBHJXFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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